

Certificate of Analysis: Cyromazine-13C3 - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a representative Certificate of Analysis (CoA) for **Cyromazine-13C3**. **Cyromazine-13C3** is the isotopically labeled form of Cyromazine, a triazine insect growth regulator.[1] It is commonly used as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays, to ensure accuracy and precision. This document outlines the key quality control parameters, analytical methodologies, and data interpretation for this critical reference material.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Cyromazine-13C3**. These values are representative and may vary slightly between different lots and manufacturers.

Table 1: Identity and Purity



Parameter	Specification	Result	Method
Chemical Purity	≥ 98.0%	99.5%	HPLC-UV
Isotopic Purity	≥ 99 atom % 13C	99.2 atom % 13C	Mass Spectrometry
Chemical Identity	Conforms to structure	Conforms	1H-NMR, Mass Spec
Appearance	White to off-white solid	Conforms	Visual Inspection

Table 2: Residual Solvents

Solvent	Specification (ppm)	Result (ppm)	Method
Methanol	≤ 3000	< 50	GC-HS
Acetonitrile	≤ 410	< 20	GC-HS
Dichloromethane	≤ 600	< 10	GC-HS

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of cyromazine and related compounds.[1][2]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of **Cyromazine-13C3** by separating it from any unlabeled cyromazine and other impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[3]
- Flow Rate: 1.0 mL/min.



- Detection: UV at 230 nm.
- Procedure: A known concentration of the Cyromazine-13C3 standard is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is used to calculate the purity against a reference standard.

Mass Spectrometry (MS) for Isotopic Purity

This method confirms the isotopic enrichment of 13C in the Cyromazine-13C3 molecule.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative abundance of the ion corresponding to Cyromazine-13C3 is compared to the abundance of the ion corresponding to unlabeled Cyromazine to determine the isotopic purity.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy for Chemical Identity

This technique confirms the chemical structure of the **Cyromazine-13C3** molecule.

- Instrumentation: NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated solvent (e.g., DMSO-d6).
- Procedure: The sample is dissolved in the deuterated solvent, and the 1H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for the Cyromazine-13C3 structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

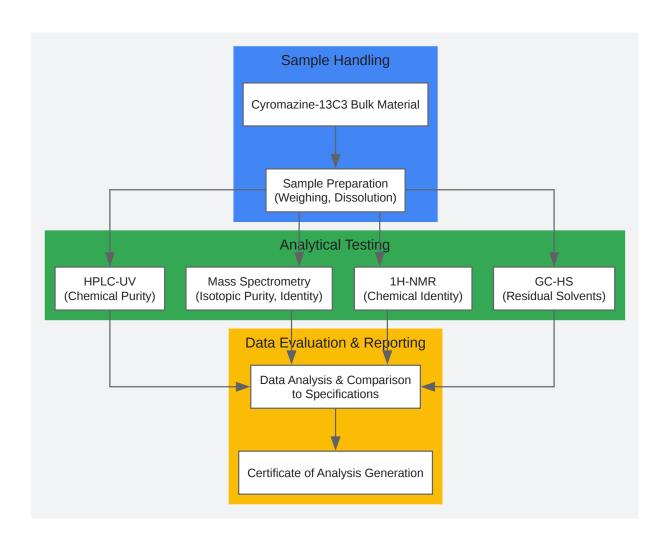
This method is used to identify and quantify any residual solvents from the synthesis process.



- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
- Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).
- Procedure: A weighed amount of the Cyromazine-13C3 is placed in a headspace vial and heated. The volatile solvents in the headspace are injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.

Visualizations

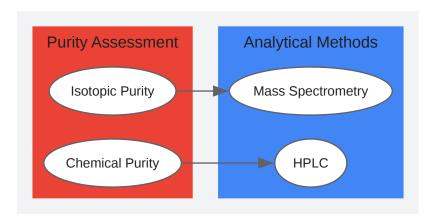
The following diagrams illustrate the analytical workflow and logical relationships in the analysis of **Cyromazine-13C3**.





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Caption: Analytical workflow for **Cyromazine-13C3** Certificate of Analysis.



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Caption: Logical relationship between purity parameters and analytical methods.

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